molecular formula C12H8F3NO2 B2395529 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime CAS No. 57666-46-3

5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime

Cat. No. B2395529
CAS RN: 57666-46-3
M. Wt: 255.196
InChI Key: MAOLWMOVMYZMQJ-UHFFFAOYSA-N
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Description

“5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is a chemical compound with various names such as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde and 5-[3-(Trifluoromethyl)phenyl]furfural .


Synthesis Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .


Molecular Structure Analysis

The molecular formula of “5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is C12H7F3O2 .


Chemical Reactions Analysis

The effect of microwave irradiation on the condensation reactions was studied and compared with “classical” conditions . Thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate afforded methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .

Scientific Research Applications

Knoevenagel Condensations and Microwave Irradiation

The Knoevenagel condensation reactions of 5-[(3-trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds containing active methyl or methylene groups have been studied . These compounds include methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate. Additionally, the effect of microwave irradiation on these condensation reactions was investigated and compared with classical conditions.

Synthesis of 2-Aryl-5-{2-[3-(Trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles

By cyclizing 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride, a series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles was synthesized . These compounds exhibit potential antimicrobial properties.

Glycosylation Using 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium Triflate

3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is a stable and powerful thiophile that activates p-tolyl thioglycoside donors at room temperature. It efficiently glycosylates various alcoholic acceptors, providing desired glycosides .

Mechanism of Action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

While specific safety data for “5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime” is not available, it’s important to handle all chemical substances with care. General precautions include avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

(NE)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(18-11)7-16-17/h1-7,17H/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOLWMOVMYZMQJ-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime

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